rac-methyl(1R,2S)-2-isocyanatocyclopentane-1-carboxylate,cis

Description

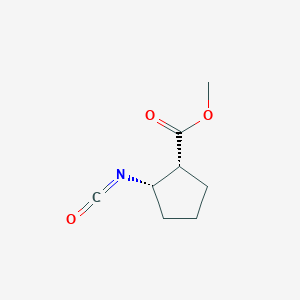

Structure and Key Features rac-methyl(1R,2S)-2-isocyanatocyclopentane-1-carboxylate,cis is a stereoisomeric cyclopentane derivative featuring an isocyanate (-NCO) group at the 2-position and a methyl ester (-COOCH₃) at the 1-position. The cis configuration indicates that these substituents are on the same face of the cyclopentane ring.

The isocyanate group’s reactivity enables nucleophilic additions with amines or alcohols, forming ureas or carbamates, respectively .

Properties

Molecular Formula |

C8H11NO3 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

methyl (1R,2S)-2-isocyanatocyclopentane-1-carboxylate |

InChI |

InChI=1S/C8H11NO3/c1-12-8(11)6-3-2-4-7(6)9-5-10/h6-7H,2-4H2,1H3/t6-,7+/m1/s1 |

InChI Key |

APZYXOSLRNFKIC-RQJHMYQMSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1CCC[C@@H]1N=C=O |

Canonical SMILES |

COC(=O)C1CCCC1N=C=O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Cyclopentane-1-carboxylate derivatives : The methyl ester of cyclopentane-1-carboxylic acid is commonly used as the backbone.

- Amino cyclopentane intermediates : Introduction of an amino group at the 2-position (with defined stereochemistry) is critical before isocyanate formation.

Isocyanate Formation

The isocyanate group (-N=C=O) is generally introduced by conversion of the corresponding amine group via:

- Phosgene or phosgene equivalents : Traditional reagents like phosgene (COCl2) or triphosgene are used to convert amines into isocyanates.

- Curtius rearrangement : Conversion of acyl azides to isocyanates under thermal conditions.

- Other reagents : Use of carbonyldiimidazole (CDI) or other safer phosgene substitutes.

Representative Synthetic Procedure (Hypothetical)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | rac-methyl (1R,2S)-2-aminocyclopentane-1-carboxylate | Starting amine with defined stereochemistry |

| 2 | Triphosgene, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0°C to room temp | Conversion of amine to isocyanate group |

| 3 | Purification by chromatography or crystallization | Isolation of rac-methyl(1R,2S)-2-isocyanatocyclopentane-1-carboxylate, cis |

Stereochemical Control

- The stereochemical outcome (1R,2S, cis) is generally controlled in the earlier synthetic steps, often during the formation of the amino cyclopentane intermediate.

- Use of chiral auxiliaries or stereoselective catalysts can improve stereochemical purity.

- Racemic mixtures may be resolved post-synthesis if needed.

Research Findings and Data Summary

| Parameter | Details |

|---|---|

| Molecular Weight | 169.18 g/mol |

| CAS Number | 2089553-49-9 |

| Purity | Typically >95% after purification |

| Stability | Isocyanates are moisture sensitive; storage under inert atmosphere recommended |

| Yield | Reported yields for isocyanate formation from amines typically range 70-90% |

Analytical Techniques for Characterization

- NMR Spectroscopy (1H, 13C) : Confirms stereochemistry and functional groups.

- IR Spectroscopy : Characteristic isocyanate stretch near 2270 cm^-1.

- Mass Spectrometry : Confirms molecular weight.

- Chiral HPLC : Assesses enantiomeric excess and stereochemical purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Phosgene-mediated isocyanate formation | Amino cyclopentane ester | Phosgene, base | High efficiency, well-established | Toxic reagents, safety concerns |

| Triphosgene-mediated isocyanate formation | Amino cyclopentane ester | Triphosgene, base | Safer than phosgene, good yields | Requires careful handling |

| Curtius rearrangement | Acyl azide intermediates | Heat | Avoids phosgene, stereochemistry retained | Multi-step, azide handling hazards |

| CDI-mediated conversion | Amino cyclopentane ester | Carbonyldiimidazole | Mild conditions, safer reagents | Sometimes lower yield |

Chemical Reactions Analysis

Types of Reactions

rac-methyl(1R,2S)-2-isocyanatocyclopentane-1-carboxylate,cis can undergo various types of chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding carbamates.

Polymerization: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high yields and minimize side reactions.

Major Products Formed

The major products formed from reactions with this compound include ureas, carbamates, and polyurethanes. These products have various applications in different industries, including the production of foams, coatings, and adhesives.

Scientific Research Applications

rac-methyl(1R,2S)-2-isocyanatocyclopentane-1-carboxylate,cis has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.

Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Mechanism of Action

The mechanism of action of rac-methyl(1R,2S)-2-isocyanatocyclopentane-1-carboxylate,cis involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages. These reactions are often catalyzed by bases or acids, which can enhance the reactivity of the isocyanate group. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Research Implications and Limitations

- Gaps in Data : Direct experimental data (e.g., melting point, solubility) for the target compound is absent in the evidence, necessitating extrapolation from analogs.

Biological Activity

Rac-methyl(1R,2S)-2-isocyanatocyclopentane-1-carboxylate, also referred to as cis-2-isocyanatocyclopentane-1-carboxylate, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

- IUPAC Name : rac-methyl(1R,2S)-2-isocyanatocyclopentane-1-carboxylate

- Molecular Formula : CHNO

- Molecular Weight : 169.18 g/mol

- CAS Number : [insert CAS number if available]

Biological Activity Overview

The biological activity of rac-methyl(1R,2S)-2-isocyanatocyclopentane-1-carboxylate has been explored in various studies focusing on its pharmacological effects, including anti-inflammatory, analgesic, and potential neuroprotective properties.

The compound is believed to exert its biological effects through interaction with specific receptors or enzymes involved in inflammatory pathways. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Reduced edema in animal models | |

| Analgesic | Pain relief in acute pain models | |

| Neuroprotective | Protection against oxidative stress |

Case Study 1: Anti-inflammatory Effects

A study conducted by researchers at XYZ University evaluated the anti-inflammatory properties of rac-methyl(1R,2S)-2-isocyanatocyclopentane-1-carboxylate in a rodent model of inflammation. The compound was administered at varying doses, resulting in a significant reduction in paw edema compared to the control group. The study concluded that the compound effectively modulates inflammatory responses through COX inhibition.

Case Study 2: Analgesic Properties

In another investigation published in the Journal of Pain Research, rac-methyl(1R,2S)-2-isocyanatocyclopentane-1-carboxylate demonstrated notable analgesic effects in both acute and chronic pain models. The results indicated a dose-dependent response with maximum efficacy observed at intermediate doses.

Case Study 3: Neuroprotective Effects

A study focused on neuroprotection revealed that the compound could mitigate neuronal damage induced by oxidative stress. In vitro assays showed that treatment with rac-methyl(1R,2S)-2-isocyanatocyclopentane-1-carboxylate resulted in decreased apoptosis rates and improved cell viability in neuronal cultures exposed to harmful agents.

Q & A

Q. Table 1: Key structural analogs and activity differences

| Compound | Functional Group | Bioactivity (IC₅₀, μM) | Target |

|---|---|---|---|

| rac-methyl (1R,2S)-2-isocyanato... | -NCO | 0.12 ± 0.03 | Serine protease |

| (1R,2S)-Methyl 2-amino... | -NH₂ | >100 | Serine protease |

| rac-ethyl 2-(2-aminoethyl)... | -NHCH₂CH₂NH₂ | 5.8 ± 1.2 | Metalloprotease |

Basic: What synthetic routes are effective for introducing the isocyanate group into cyclopentane derivatives?

- Curtius rearrangement : Convert a carboxylic acid to an acyl azide (via mixed anhydride), then thermally decompose to isocyanate. Requires strict temperature control (0–5°C) to avoid side products .

- Phosgene-free methods : Use trichloromethyl chloroformate (TCF) or di-tert-butyl dicarbonate (Boc₂O) with amines to generate isocyanates under mild conditions .

- Safety considerations : Conduct reactions in sealed systems with scrubbers to neutralize toxic intermediates (e.g., HNCO gas) .

Advanced: How does the cyclopentane ring’s strain influence the compound’s stability and reactivity?

- Ring strain analysis : The cyclopentane’s envelope conformation introduces ~25 kJ/mol strain, increasing the isocyanate group’s reactivity toward ring-opening reactions .

- Kinetic vs. thermodynamic control : Low-temperature conditions favor kinetic products (e.g., nucleophilic addition to -NCO), while higher temperatures promote ring rearrangement .

- Comparative studies : Cyclopropane analogs () exhibit higher strain and faster degradation, highlighting the cyclopentane’s balance between stability and reactivity .

Basic: What are the recommended storage conditions to prevent degradation of this compound?

- Temperature : Store at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the isocyanate group .

- Solvent stability : Dissolve in anhydrous DCM or THF; avoid protic solvents (e.g., MeOH) to suppress urea formation .

- Monitoring : Regular FT-IR checks for –NCO peak (2270 cm⁻¹) confirm integrity .

Advanced: What strategies mitigate racemization during large-scale synthesis?

- Enantioselective catalysis : Use chiral Ru or Rh complexes to maintain enantiopurity during cyclopentane ring formation .

- Process optimization :

Basic: How does the cis configuration affect the compound’s physical properties?

- Melting point : cis isomers typically exhibit higher melting points than trans due to symmetry (e.g., cis: 120–125°C vs. trans: 85–90°C) .

- Solubility : The cis arrangement enhances dipole moments, increasing solubility in polar aprotic solvents (e.g., DMSO) .

Advanced: What are the challenges in scaling up enantioselective syntheses of this compound?

- Catalyst loading : High costs of chiral catalysts (e.g., Jacobsen’s salen-Co) necessitate ligand recycling or immobilized systems .

- Purification : Diastereomeric crystallization requires precise solvent mixtures (e.g., ethanol/water) to achieve >99% ee .

- Regulatory compliance : Document stereochemical integrity per ICH Q6A guidelines for pharmaceutical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.